![molecular formula C18H16Cl2FNO3 B2889443 1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone CAS No. 1421498-32-9](/img/structure/B2889443.png)
1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone
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Description
1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone, commonly known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a synthetic compound that has been designed to target specific enzymes and pathways in cancer cells, with the aim of inhibiting their growth and proliferation.
Scientific Research Applications
Crystal Structures and Hydrogen Bonding
Research on morpholinium salts of phenoxyacetic acid analogues, which share structural similarities with the compound , provides insights into the formation of one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers. These studies reveal the compound's potential for forming unique crystal structures, which could be significant in the development of new materials with specific optical or electronic properties (Smith & Lynch, 2015).
Synthesis Methodologies
Efforts to synthesize NK(1) receptor antagonist Aprepitant, which shares a structural framework with the compound, highlight innovative approaches to stereoselective synthesis. These methodologies could be adapted for synthesizing related compounds, potentially offering new routes for the development of pharmaceutical agents (Brands et al., 2003).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone demonstrates an efficient, environmentally benign route to produce mono- and disubstituted derivatives. This method's efficiency and scalability suggest potential applications in pharmaceutical synthesis and material science (Aljohani et al., 2019).
Antibacterial Activity
The synthesis and evaluation of novel pyrazole derivatives for antibacterial activity illustrate the potential of morpholine-based compounds in developing new antimicrobial agents. This research underscores the importance of structural modifications in enhancing biological activity against specific bacteria strains (Khumar et al., 2018).
Antioxidant Properties
Investigations into the antioxidant properties of diphenylmethane derivative bromophenols, including natural products, reveal the potential of morpholine derivatives in contributing to the development of compounds with significant antioxidant capabilities. Such compounds could find applications in pharmaceuticals, dietary supplements, or materials designed to mitigate oxidative stress (Balaydın et al., 2010).
Catalytic Applications
The development of Rhodium(III) complexes for efficient catalysis in the transfer hydrogenation reaction of ketones demonstrates the utility of morpholine derivatives in catalysis. This research could influence the design of new catalysts for industrial chemical processes, enhancing efficiency and sustainability (Singh et al., 2010).
properties
IUPAC Name |
1-[2-(3,5-dichlorophenyl)morpholin-4-yl]-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FNO3/c19-13-7-12(8-14(20)9-13)17-10-22(5-6-24-17)18(23)11-25-16-4-2-1-3-15(16)21/h1-4,7-9,17H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCERYYBWRUSSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)COC2=CC=CC=C2F)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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